BMS-681

Inflammation Autoimmunity Chemokine

BMS-681 is a unique dual CCR2/CCR5 orthosteric antagonist, the only compound with a solved ternary complex structure. It offers superior oral bioavailability in rodent and primate models (F=46%), enabling robust in vivo efficacy studies where single-target antagonists fail. High selectivity (ca. 2000x hERG) supports long-term dosing. Essential for inflammation and autoimmunity research.

Molecular Formula C26H36F3N5O
Molecular Weight 491.6 g/mol
Cat. No. B1192401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-681
SynonymsBMS-681;  BMS681;  BMS 681
Molecular FormulaC26H36F3N5O
Molecular Weight491.6 g/mol
Structural Identifiers
SMILESCCCC1CC(CCC1N2CCC(C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F)N(C)C(C)C
InChIInChI=1S/C26H36F3N5O/c1-5-6-17-13-19(33(4)16(2)3)8-10-23(17)34-12-11-22(25(34)35)32-24-20-14-18(26(27,28)29)7-9-21(20)30-15-31-24/h7,9,14-17,19,22-23H,5-6,8,10-13H2,1-4H3,(H,30,31,32)/t17-,19-,22+,23+/m1/s1
InChIKeyNUJWKQSEJDYCDB-GNRVTEMESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-681 (CAS 847998-92-9): Preclinical Dual CCR2/CCR5 Antagonist for Inflammatory and Oncology Research


BMS-681 (compound 13d, CAS 847998-92-9, MW 491.29) is a synthetic organic orthosteric antagonist that simultaneously binds and inhibits the CC chemokine receptors 2 and 5 (CCR2 and CCR5) [1]. Its binding mode, characterized by stabilization of TM7 and restriction of TM6 extracellular movement, has been structurally resolved in a ternary complex with an allosteric antagonist [2]. BMS-681 is a tool compound for investigating the CCR2-CCR5 chemokine axis in inflammation, autoimmunity, and oncology, and it is orally bioavailable in both rodent and non-human primate models [3].

BMS-681 Differentiation: Why Generic CCR2 or CCR5 Antagonists Are Inadequate Substitutes


Simple CCR2 or CCR5 single-receptor antagonists cannot replicate the pharmacological profile of BMS-681 due to its balanced dual antagonism and distinct binding mode. Monotherapy targeting either CCR2 or CCR5 alone has demonstrated limited clinical efficacy in complex inflammatory diseases, prompting a shift toward dual inhibition strategies to address redundant chemokine pathways [1]. BMS-681 uniquely occupies the orthosteric pocket of both receptors with a previously unseen binding mode, simultaneously inhibiting chemokine binding to CCR2 and CCR5 at low nanomolar concentrations [2]. Substitution with a generic CCR2 antagonist (e.g., RS504393) or CCR5 antagonist (e.g., Maraviroc) would fail to provide the dual blockade necessary for certain disease models, while alternative dual antagonists (e.g., TAK-779) exhibit inferior oral bioavailability and species cross-reactivity [1].

BMS-681 Quantitative Differentiation: Head-to-Head Performance Against In-Class and Predecessor Compounds


Dual CCR2/CCR5 Antagonism: Balanced Potency Compared to Predecessor Single-Target Leads

BMS-681 (13d) was designed via hybridization of cyclic (1) and acyclic (2) CCR2 antagonist leads, resulting in balanced dual antagonism at both CCR2 and CCR5. In contrast, predecessor compound 1 exhibited negligible CCR5 activity, and compound 2 showed only modest CCR5 potency [1].

Inflammation Autoimmunity Chemokine GPCR

Functional Antagonism: BMS-681 vs. Structural Analogues in Monocyte Chemotaxis and Whole Blood Assays

Among the quinazoline series, BMS-681 (13d) demonstrated superior functional potency in monocyte chemotaxis compared to close structural analogues bearing alternative substituents [1].

Monocyte migration CD11b Ex vivo Inflammation

Mouse Oral Bioavailability: BMS-681 Outperforms Structural Analogues in PK Exposure

The introduction of the quinazoline motif with a CF3 substituent in BMS-681 resulted in markedly improved mouse oral exposure relative to earlier urea-based analogues and alternative substituents [1].

Pharmacokinetics Oral bioavailability AUC Mouse PK

Species Cross-Reactivity: Mouse and Monkey CCR2/CCR5 Affinity Compared to Predecessor Leads

BMS-681 maintains potent dual antagonist activity against mouse CCR2 and CCR5, a critical advantage over predecessor cyclic lead compound 1, which exhibited >1000-fold loss of activity at mouse CCR2 [1].

Species cross-reactivity Mouse CCR2 Monkey PK Preclinical models

Off-Target Selectivity: hERG and Sodium Channel Safety Margins vs. Therapeutic Potency

BMS-681 exhibits substantial selectivity windows (>2000-fold) against hERG and sodium channels relative to its primary target CCR2, a favorable profile relative to earlier series members [1]. The Ki values for muscarinic receptors M1, M2, and M4 were 341 nM, 4010 nM, and 865 nM respectively, representing the only off-targets within 1000-fold of CCR2 potency [1].

hERG Cardiotoxicity Selectivity Safety margin

Unique Orthosteric Binding Mode: Structural Differentiation from Other CCR2/CCR5 Antagonists

X-ray crystallography of the CCR2-BMS-681-CCR2-RA-[R] ternary complex revealed that BMS-681 occupies the orthosteric pocket of CCR2 in a previously unseen binding mode, stabilizing TM7 and restricting TM6 extracellular movement [1]. Its binding pocket overlaps with the maraviroc binding site in CCR5, yet its chemical scaffold and binding pose are distinct from other orthosteric antagonists [2].

Structural biology GPCR Orthosteric Binding mode

Optimal Research Applications of BMS-681 Based on Quantitative Evidence


Murine Inflammatory Disease Models Requiring Oral Dosing and Dual CCR2/CCR5 Blockade

BMS-681 is uniquely suited for mouse models of chronic inflammation (e.g., atherosclerosis, multiple sclerosis/EAE, neuropathic pain, diabetic nephropathy) where oral bioavailability and dual CCR2/CCR5 antagonism are required. Its high mouse oral exposure (AUC/D = 22 μM·h) and potent mouse CCR2/CCR5 activity (<2 nM) [1] enable robust pharmacodynamic effects at feasible oral doses, overcoming the cross-reactivity limitations of predecessor leads (compound 1: mouse CCR2 IC50 = 440 nM) [1]. Researchers evaluating single-target CCR2 antagonists in these models may fail to capture the synergistic benefit of simultaneous CCR5 blockade, which is supported by preclinical evidence for cardiovascular and autoimmune indications [1].

Non-Human Primate PK/PD Studies Bridging to Human Translation

BMS-681 demonstrates favorable pharmacokinetics in Cynomolgus monkey (CL = 25 mL/min/kg; F = 46% at 1.4 mg/kg PO) [1], making it appropriate for non-human primate efficacy and safety studies. Its balanced dual CCR2/CCR5 antagonism, combined with high selectivity against hERG (ca. 2000-fold) and sodium channels (ca. 5000-fold) [1], supports longer-term dosing protocols in primate models of inflammatory and autoimmune disease where cardiovascular safety margins are critical. Alternative dual antagonists (e.g., TAK-779) lack this combination of primate oral bioavailability and favorable selectivity profile.

Structural Biology and Fragment-Based Drug Discovery of GPCR Complexes

BMS-681 is the only CCR2 orthosteric antagonist for which a high-resolution ternary complex structure with an intracellular allosteric modulator has been solved [1]. This structural characterization, including thermal stabilization of CCR2-T4L in the presence of both BMS-681 and CCR2-RA-[R] [2], supports its use in GPCR structural biology, crystallization trials, and fragment-based screening efforts targeting the chemokine receptor family. Its well-defined binding pose and ability to co-crystallize with allosteric ligands provide a validated template for rational design of next-generation dual or biased antagonists.

In Vitro Functional Assays Requiring Balanced CCR2 and CCR5 Inhibition in Human Primary Cells

BMS-681's confirmed functional potency in human primary cells—monocyte chemotaxis (IC50 = 0.24 nM), CD11b upregulation in whole blood (CCR2: IC50 = 4.7 nM; CCR5: IC50 = 4.3 nM), and human T-cell CCR5 functional assays (IC50 = 2.3 nM) [1]—makes it an optimal tool for ex vivo and in vitro studies of leukocyte trafficking. Its balanced dual activity ensures that experimental outcomes are not confounded by compensatory signaling through the unblocked receptor, a common limitation when using selective CCR2 (e.g., RS504393) or CCR5 (e.g., Maraviroc) antagonists alone.

Quote Request

Request a Quote for BMS-681

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.